molecular formula C23H23N3O4 B2553101 N,N-diethyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide CAS No. 877657-34-6

N,N-diethyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

Cat. No. B2553101
M. Wt: 405.454
InChI Key: MLNSWZSVIXPTEX-UHFFFAOYSA-N
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Description

N,N-diethyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C23H23N3O4 and its molecular weight is 405.454. The purity is usually 95%.
BenchChem offers high-quality N,N-diethyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diethyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifolate and Antitumor Activity

Compounds with structural similarities to N,N-diethyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide have been synthesized to investigate their antifolate and antitumor properties. These compounds, designed to incorporate a methyl group at specific positions and conformational restrictions, have shown increased inhibitory potency against recombinant human DHFR and tumor cell growth inhibition in culture. The addition of a 9-methyl group and conformational restrictions in the bridge region have been found to enhance the compound's potency, suggesting their potential as effective antitumor agents (Gangjee et al., 2000).

Dual Inhibition of TS and DHFR

Research on classical antifolates containing a furo[2,3-d]pyrimidine ring system, including compounds with N-9 methyl analogues, has highlighted their potential as dual inhibitors of TS and DHFR. These compounds were synthesized with the aim of inhibiting these enzymes and were evaluated for their antitumor activities. The findings indicate moderate to good DHFR inhibitory activity and significant cytotoxicity toward various tumor cell lines, underscoring their potential as antitumor agents and dual enzyme inhibitors (Gangjee et al., 1994).

Binding Affinity for Peripheral Benzodiazepine Receptors

A new class of compounds, including N,N-diethyl-(2-arylpyrazolo[1,5-a]pyrimidin-3-yl)acetamides, has been developed as azaisosters of known compounds, showing high affinity and selectivity for peripheral benzodiazepine receptors (PBR) over central benzodiazepine receptors (CBR). These compounds have been tested for their ability to stimulate steroid biosynthesis, revealing some as potent stimulators of pregnenolone formation in rat cells, indicating their potential for further exploration in neuroinflammation and other PBR-related pathologies (Selleri et al., 2001).

properties

CAS RN

877657-34-6

Product Name

N,N-diethyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

Molecular Formula

C23H23N3O4

Molecular Weight

405.454

IUPAC Name

N,N-diethyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H23N3O4/c1-4-24(5-2)19(27)14-25-20-17-8-6-7-9-18(17)30-21(20)22(28)26(23(25)29)16-12-10-15(3)11-13-16/h6-13H,4-5,14H2,1-3H3

InChI Key

MLNSWZSVIXPTEX-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)C)OC4=CC=CC=C42

solubility

not available

Origin of Product

United States

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